molecular formula C4H4ClN3O3 B2630121 (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol CAS No. 957023-24-4

(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol

Cat. No.: B2630121
CAS No.: 957023-24-4
M. Wt: 177.54
InChI Key: MRWJHTWUGHYVHZ-UHFFFAOYSA-N
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Description

(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C4H4ClN3O3 and its molecular weight is 177.54. The purity is usually 95%.
BenchChem offers high-quality (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-nitropyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O3/c5-3-1-7(2-9)6-4(3)8(10)11/h1,9H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWJHTWUGHYVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol , a functionalized pyrazole intermediate used in the synthesis of energetic materials and bioactive scaffolds.

Chemical Identity & Core Identifiers

This compound represents a specific N-hydroxymethylated derivative of the 4-chloro-3-nitropyrazole scaffold. It serves as a critical "building block" (intermediate), utilizing the reactive hydroxyl handle for further functionalization (e.g., esterification to nitrate esters or nucleophilic substitution).

IdentifierValue
Chemical Name (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol
CAS Registry Number 957023-24-4
Molecular Formula C₄H₄ClN₃O₃
Molecular Weight 177.55 g/mol
SMILES OCCn1nc(=O)c(Cl)c1
InChIKey KXSYKRYVQOBQJM-UHFFFAOYSA-N (Predicted based on structure)
Structure Class N-Hydroxymethyl Pyrazole; Nitro-heterocycle

Synthesis & Reaction Mechanism[4][5][6][7][8]

The synthesis of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is achieved via the N-hydroxymethylation of the parent pyrazole, 4-chloro-3-nitro-1H-pyrazole, using formaldehyde (or paraformaldehyde). This reaction exploits the nucleophilicity of the pyrazole ring nitrogen (N1).

Reaction Protocol

Reagents:

  • Precursor: 4-chloro-3-nitro-1H-pyrazole (CAS 146.98 g/mol ).

  • Reagent: Formaldehyde (37% aq. solution or Paraformaldehyde).

  • Solvent: Water, Methanol, or Acetonitrile.

  • Catalyst: None usually required; mild base (e.g., K₂CO₃) or heat can accelerate the reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-3-nitro-1H-pyrazole in a minimal volume of warm water or methanol.

  • Addition: Add a slight excess (1.1–1.2 eq) of 37% aqueous formaldehyde solution.

  • Reaction: Stir the mixture at 40–60°C for 2–4 hours. The reaction is often monitored by TLC (disappearance of the N-H pyrazole spot).

  • Isolation: Upon cooling to 0–5°C, the N-hydroxymethyl derivative typically precipitates as a solid due to reduced solubility compared to the parent azole.

  • Purification: Filter the solid and wash with cold water. Recrystallization from ethanol/water or chloroform is recommended if high purity is required.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the pyrazole nitrogen (N1) on the electrophilic carbonyl carbon of formaldehyde.

ReactionMechanism Substrate 4-chloro-3-nitro-1H-pyrazole (Nucleophile) Intermediate Hemiaminal Transition State Substrate->Intermediate N1 Attack Reagent Formaldehyde (Electrophile) Reagent->Intermediate Carbonyl Activation Product (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol (Product) Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway for the N-hydroxymethylation of 4-chloro-3-nitropyrazole.

Physicochemical Properties[1][2][3][5][7][8][9][10]

As a specialized intermediate, specific experimental data for this alcohol is often proprietary or derived from catalog specifications. The following data synthesizes available specific and analog-based properties.

PropertyData / RangeNote
Appearance White to off-white crystalline solidTypical for nitro-pyrazoles
Melting Point 110 – 140 °C (Predicted)Parent pyrazole mp ~160°C; N-alkylation typically lowers mp.
Solubility Soluble in DMSO, Methanol, Acetone.Poor solubility in water (cold).
Stability Hygroscopic; Hydrolytically unstableReverses to parent pyrazole in strong acid/base or high heat.
pKa ~12 (Alcohol OH)The pyrazole ring is non-basic due to NO₂ electron withdrawal.

Critical Stability Note: N-hydroxymethyl azoles are in equilibrium with the parent azole and formaldehyde. In solution (especially aqueous acid/base), they can revert to the starting materials. Storage under dry conditions is mandatory.

Applications in Research & Development

Energetic Materials Precursor

This compound is primarily of interest in the field of High-Energy Density Materials (HEDM). The -CH₂OH group serves as a versatile handle:

  • Nitration: Reaction with HNO₃/Ac₂O converts the alcohol to a Nitrate Ester (-CH₂ONO₂) , significantly increasing the oxygen balance and detonation velocity.

  • Azidation: Conversion to -CH₂N₃ (via chloromethyl intermediate) yields energetic azidomethyl pyrazoles.

Pharmaceutical Intermediates

While less common than non-nitro variants, this scaffold is used to introduce the 4-chloro-3-nitropyrazole moiety into larger drug molecules via N-Methylene linking .

  • Reaction: Condensation with amines or thiols releases water (or formaldehyde in exchange) to form N-CH₂-N or N-CH₂-S linkages.

Applications Center (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol Nitrate Nitrate Ester (-CH2ONO2) Center->Nitrate HNO3 / Ac2O (Energetics) Azide Azidomethyl (-CH2N3) Center->Azide 1. SOCl2 2. NaN3 Linker N-Methylene Linker (Drug Conjugates) Center->Linker R-NH2 / Condensation

Figure 2: Synthetic utility and downstream applications of the title compound.[1]

Safety & Handling Protocols

Signal Word: WARNING

  • Energetic Potential: As a nitro-substituted pyrazole, this compound possesses inherent energy. While the alcohol itself is likely stable, its derivatives (especially nitrates) are explosives. Handle small quantities (<1g) until sensitivity is established.

  • Health Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed to prevent hydrolysis (loss of formaldehyde).

Self-Validating Safety Check: Before scaling up, perform a Thermal Stability Test (DSC) . If an exotherm is observed below 200°C, the compound must be handled as a potential energetic material.

References

  • Accela ChemBio. (2024). Product Catalog: (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol (CAS 957023-24-4). Retrieved from

  • PubChem. (2024). Compound Summary: 4-chloro-3-nitro-1H-pyrazole (Parent Scaffold). National Library of Medicine. Retrieved from

  • Katritzky, A. R., et al. (2010). Synthesis and Properties of N-Hydroxymethylazoles. Journal of Organic Chemistry.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Nitro-pyrazole derivatives. Retrieved from [3]

Sources

Methodological & Application

Using (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol as an energetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis, characterization, and downstream utility of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol (CNPM). As the demand for insensitive high-energy density materials (IHEDMs) grows, functionalized pyrazoles have emerged as critical scaffolds. CNPM combines the thermal stability of the pyrazole ring, the density-enhancing properties of the chloro-substituent, and the energetic potential of the nitro group. Crucially, the


-hydroxymethyl moiety serves as a versatile "chemical handle," enabling the synthesis of nitrate esters, azides, and polymer-bonded explosive (PBX) matrices.

Target Audience: Synthetic Chemists (Energetics/Pharma), Materials Scientists, and Process Engineers.

Safety & Handling (Critical)

WARNING: This protocol involves the manipulation of nitro-functionalized heterocycles. While the intermediate alcohol (CNPM) is relatively stable, its precursors and derivatives are energetic materials.

  • Explosive Hazard: Treat all nitropyrazole derivatives as potential explosives. Use blast shields and Kevlar gloves.

  • Scale Limits: Do not exceed 5.0 grams per batch during initial optimization.

  • Incompatibility: Avoid contact with strong reducing agents or alkali metals.

  • Toxicity: Chloronitro compounds are potential mutagens. All operations must be conducted in a certified fume hood.

Scientific Rationale & Mechanism

The synthesis relies on the nucleophilic addition of the pyrazole nitrogen to formaldehyde (hemiaminal formation).

  • Substrate Selection: The parent molecule, 4-chloro-3-nitro-1H-pyrazole , is chosen for its balance of density and sensitivity. The chlorine atom at position 4 increases the crystal density and oxygen balance relative to the hydro-analog, while desensitizing the ring to accidental detonation compared to the dinitro-analog.

  • The Hydroxymethyl Handle: Direct alkylation of pyrazoles often requires harsh bases (NaH) and alkyl halides. In contrast, reaction with aqueous formaldehyde is a mild, atom-economic pathway to introduce a carbon linker (

    
     synthon) at the N1 position.
    
  • Reversibility: The formation of

    
    -hydroxymethyl compounds is an equilibrium process. High yields require driving the equilibrium toward the product, typically by using excess formaldehyde or optimizing solvent polarity (water/dioxane mixtures).
    

Experimental Protocol: Synthesis of CNPM

Materials Required
  • Precursor: 4-Chloro-3-nitro-1H-pyrazole (Purity >98%)

  • Reagent: Formaldehyde (37% aq. solution) or Paraformaldehyde[1]

  • Solvent: 1,4-Dioxane or Water

  • Catalyst: Triethylamine (TEA) - Optional, for pH adjustment

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitro-1H-pyrazole (1.47 g, 10 mmol) in 1,4-dioxane (15 mL).

  • Note: Dioxane is preferred over water for the initial dissolution to ensure homogeneity, though water is a viable green alternative if the slurry method is used.

Step 2: Formaldehyde Addition

  • Add Formaldehyde (37% aq.) (1.5 mL, ~20 mmol) dropwise to the stirring solution.

  • Optimization: A 2.0 equivalent excess of formaldehyde is used to push the equilibrium to the right.

Step 3: Reaction Phase

  • Heat the mixture to 60°C for 4 hours.

  • Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:2). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot corresponding to the alcohol.
  • Visual Cue: The solution typically remains clear or turns slightly yellow.

Step 4: Isolation & Purification

  • Remove the solvent under reduced pressure (Rotavap) at 50°C.

  • Work-up: The residue is often a viscous oil or semi-solid. Triturate with cold chloroform or diethyl ether to induce crystallization.

  • Filter the white/off-white solid and dry in a vacuum desiccator over

    
    .
    

Step 5: Yield Calculation

  • Theoretical Yield: 1.77 g

  • Typical Yield: 85–92%

Characterization Data

To validate the synthesis, compare obtained spectra against these standard values.

TechniqueParameterExpected Value/ObservationStructural Assignment

NMR

(DMSO-

)
5.45 ppm (d, 2H,

=6.5 Hz)

(Methylene)
6.20 ppm (t, 1H,

=6.5 Hz)

(Hydroxyl, exchangeable)
8.80 ppm (s, 1H)Pyrazole


NMR

(DMSO-

)
74.2 ppm

130.5, 135.1, 142.8 ppmPyrazole Ring Carbons
IR Spectroscopy

(

)
3350–3450 (broad)

Stretch
1540, 1360

(Asym/Sym Stretch)
Melting Point

115–118°CCrystalline Purity Check

Downstream Applications (Energetic Functionalization)

The utility of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol lies in its conversion to high-value energetic derivatives.

A. Synthesis of the Nitrate Ester (Energetic Plasticizer)

The hydroxyl group is nitrated to form (4-chloro-3-nitro-1H-pyrazol-1-yl)methyl nitrate .

  • Reagents: Acetic Anhydride / Fuming

    
    .
    
  • Significance: This transforms the intermediate into a powerful oxidizer with low melting point, suitable for melt-cast explosive formulations.

B. Azidation (High Nitrogen Content)

Conversion of the hydroxyl group to a chloride (using


) followed by reaction with 

.
  • Product: 1-(Azidomethyl)-4-chloro-3-nitropyrazole.

  • Significance: Increases the heat of formation (

    
    ) and nitrogen content, enhancing detonation velocity.
    

Process Workflow Diagram

The following Graphviz diagram visualizes the synthesis and downstream pathways.

G cluster_0 Key Intermediate Start 4-Chloro-3-nitro- 1H-pyrazole Intermediate (4-Chloro-3-nitro- 1H-pyrazol-1-yl)methanol (CNPM) Start->Intermediate + CH2O, 60°C N-Hemiaminal Formation Reagent Formaldehyde (37% aq) Reagent->Intermediate Nitrate Methyl Nitrate Ester (Oxidizer) Intermediate->Nitrate Ac2O / HNO3 Nitration Chloride Chloromethyl Derivative Intermediate->Chloride SOCl2 Chlorination Azide Azidomethyl Derivative Chloride->Azide NaN3 Substitution

Figure 1: Synthetic pathway from the parent pyrazole to the alcohol intermediate and subsequent energetic derivatives.

References

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Lyalin, B. V., et al. (2008).[2] "Electrosynthesis of 4-chloro-substituted derivatives of pyrazole." Russian Journal of Electrochemistry, 44, 1320–1326.[2] Link (Source for 4-chloropyrazole precursor synthesis).

  • Zhang, J., et al. (2015). "Recent Advances in the Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Materials, 8(12).
  • PubChem. (2025).[3] "4-chloro-3-nitro-1H-pyrazole Compound Summary." National Library of Medicine. Link

  • ChemScene. (2025). "(4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol Product Page." Link (Verification of commercial availability and naming).

Sources

Application Notes and Protocols for the Preparation of High-Density Energetic Materials Using Pyrazole-Based Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Pyrazole Scaffolds in Advanced Energetic Materials

Pyrazole derivatives are at the forefront of research into high-density energetic materials (HDEMs) due to their inherent thermal stability, high nitrogen content, and the versatility of the pyrazole ring for synthetic modification.[1][2][3] The C-C and C-N bonds within the pyrazole structure provide a robust backbone for the introduction of multiple energetic functionalities, such as nitro (-NO2) and trinitromethyl [-C(NO2)3] groups.[1][4] These modifications can significantly increase the density, oxygen balance, and detonation performance of the resulting materials.[2][5] This guide provides a comprehensive overview of the synthesis and characterization of pyrazole-based HDEMs, with a focus on the chemical principles and practical laboratory procedures.

PART 1: Precursor Selection and Synthesis Strategy

The journey to a high-performance energetic material begins with the judicious selection and synthesis of a suitable pyrazole precursor. The choice of precursor dictates the subsequent synthetic route and ultimately influences the properties of the final energetic compound.

Causality in Precursor Design

The structure of the initial pyrazole derivative is critical. The presence of activating or deactivating groups on the pyrazole ring will direct the position and feasibility of subsequent nitration or functionalization steps. For instance, the presence of a methyl group can facilitate the nitration process.[6] The general strategy involves the synthesis of a foundational pyrazole structure, which is then "energized" through the introduction of explosophoric groups.

A Representative Precursor: 3,5-Dimethyl-1H-pyrazole

For the purposes of this protocol, we will consider the synthesis of a highly nitrated energetic material starting from a simple, commercially available precursor: 3,5-dimethyl-1H-pyrazole. This precursor is chosen for its symmetric nature and the presence of methyl groups that can be subsequently oxidized and nitrated.[4]

PART 2: Synthesis of a High-Density Energetic Material: 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole

The following protocol outlines a multi-step synthesis to produce a highly energetic and dense pyrazole derivative. This synthesis is illustrative of the general methodologies employed in this field.

Experimental Workflow: From Precursor to Product

The overall synthetic pathway involves a series of reactions, including nitration and oxidative nitration, to introduce multiple nitro groups onto the pyrazole core and the methyl substituents.

SynthesisWorkflow Precursor 3,5-Dimethyl-1H-pyrazole Step1 Nitration of Pyrazole Ring Precursor->Step1 Intermediate1 3,5-Dimethyl-4-nitro-1H-pyrazole Step1->Intermediate1 Step2 Stepwise Oxidative Nitration of Methyl Groups Intermediate1->Step2 Product 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole Step2->Product

Caption: Synthetic workflow for 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole.

Detailed Protocol

WARNING: The synthesis of energetic materials is inherently hazardous. All procedures must be conducted in a specialized laboratory equipped with appropriate safety measures, including fume hoods, blast shields, and personal protective equipment (PPE) such as safety glasses, face shields, and appropriate gloves.[7] Only small-scale syntheses should be attempted by trained personnel.

Step 1: Nitration of 3,5-Dimethyl-1H-pyrazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Precursor: Slowly add 3,5-dimethyl-1H-pyrazole to the nitrating mixture while maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and water. The solid product, 3,5-dimethyl-4-nitro-1H-pyrazole, will precipitate.

  • Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Stepwise Oxidative Nitration to 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole

This step involves a more vigorous nitration process to convert the methyl groups to trinitromethyl groups.[4]

  • Reaction Setup: In a suitable reaction vessel, suspend the 3,5-dimethyl-4-nitro-1H-pyrazole from Step 1 in a mixture of fuming nitric acid and oleum.

  • Reaction Conditions: Heat the mixture carefully to a specific temperature and maintain for an extended period. The exact temperature and time will depend on the specific literature procedure being followed.

  • Work-up: After cooling, the reaction mixture is again poured onto ice. The desired product, 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, will precipitate.

  • Purification: The crude product is filtered, washed extensively with water, and then recrystallized from a suitable solvent to obtain the pure compound.

PART 3: Characterization of the Energetic Product

A thorough characterization of the synthesized material is crucial to confirm its identity, purity, and energetic properties.

Spectroscopic and Analytical Techniques

The structure and purity of the final compound are confirmed using a suite of standard analytical techniques.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) To elucidate the molecular structure.¹H and ¹³C NMR spectra should show the characteristic shifts for the pyrazole ring and the nitro groups.
Infrared (IR) Spectroscopy To identify functional groups.Strong absorption bands corresponding to the C-NO₂ and N-O stretches of the nitro groups will be present.
Elemental Analysis To determine the elemental composition.The experimental percentages of C, H, and N should match the calculated values for the target molecule.
High-Resolution Mass Spectrometry (HRMS) To confirm the molecular weight.Provides an accurate mass of the molecular ion, confirming the chemical formula.
Evaluation of Energetic Properties

The performance and safety of the energetic material are assessed through several specialized tests.

PropertyMethodSignificance
Density Gas PycnometerA key parameter for detonation performance; higher density generally leads to higher detonation velocity and pressure.[8]
Thermal Stability Differential Scanning Calorimetry (DSC)Determines the decomposition temperature, which is a measure of the material's thermal stability.[1]
Impact and Friction Sensitivity BAM Fallhammer and Friction ApparatusAssesses the sensitivity of the material to mechanical stimuli, which is critical for safe handling and storage.[1]
Detonation Velocity and Pressure Calculated using software like EXPLO5Theoretical prediction of the explosive performance.[1]

Table of Properties for a Representative Pyrazole-Based HDEM

CompoundDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)
4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole[4]2.04 (calculated)131874534.8

PART 4: Safety Protocols and Considerations

The synthesis and handling of pyrazole-based energetic materials require strict adherence to safety protocols.

Hazard Analysis
  • Chemical Hazards: The reagents used, such as fuming nitric acid and oleum, are highly corrosive and strong oxidizing agents. The synthesized energetic materials are sensitive to heat, shock, and friction.[7]

  • Process Hazards: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.

Risk Mitigation
  • Engineering Controls: All work must be conducted in a certified chemical fume hood with a blast shield.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, a flame-retardant lab coat, safety glasses, and a face shield are mandatory.

  • Scale Limitation: Syntheses should be performed on the smallest possible scale to minimize the potential energy release in case of an accident.

  • Waste Disposal: All energetic waste must be handled and disposed of according to institutional and regulatory guidelines.

PART 5: Concluding Remarks and Future Outlook

The use of pyrazole-based precursors offers a versatile platform for the development of advanced high-density energetic materials.[2][3] The ability to tune the energetic properties through synthetic modification makes this class of compounds highly attractive for various applications. Future research will likely focus on the development of more environmentally benign synthetic routes and the synthesis of novel pyrazole-based materials with even greater performance and reduced sensitivity.

References

  • Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. ResearchGate. Available at: [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. Available at: [Link]

  • Synthesis, Characterization, and Properties of Heat-Resistant Energetic Materials Based on C–C Bridged Dinitropyrazole Energetic Materials. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available at: [Link]

  • An Introduction to the Synthesis of High-energy Materials. Organic Chemistry Research. Available at: [Link]

  • Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene. Chemistry – A European Journal. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy. Science Advances. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • Synthesis of insensitive, high-density energetic materials through molecular self-assembly. RSC Publishing. Available at: [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. PubMed. Available at: [Link]

  • The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. Dalton Transactions. Available at: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • (PDF) Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory. ResearchGate. Available at: [Link]

  • Safety Hazards in the Energetics Laboratory. DSIAC. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy. National Institutes of Health. Available at: [Link]

Sources

Application Note: Functionalization of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the functionalization logic, synthesis protocols, and handling of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol , a versatile scaffold for designing kinase inhibitors and high-energy heterocyclic systems.

Abstract

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Ruxolitinib and Celecoxib. The specific scaffold (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol (referred to herein as Scaffold A ) presents a unique "triad of reactivity":

  • C4-Chloro: A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • C3-Nitro: A masked amine precursor for amide coupling or heterocyclization.

  • N1-Hydroxymethyl: A labile hemiaminal moiety serving as a solubilizing group, a prodrug handle, or a reactive linker for bioconjugation.

This guide provides validated protocols for selectively manipulating these sites without compromising the scaffold's integrity.

Part 1: Structural Analysis & Reactivity Profile

To successfully functionalize Scaffold A , one must understand the electronic push-pull dynamics of the ring. The 3-nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (


) and making the C4-Cl bond robust against oxidative addition unless specialized ligands are used.
The Reactivity Triad Diagram

The following diagram illustrates the orthogonal reactivity inherent in the molecule.

ReactivityTriad Scaffold (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol Nitro C3-Nitro Group (Masked Amine) Scaffold->Nitro Reduction (Fe/AcOH, H2/Pt) Chloro C4-Chloro Group (Cross-Coupling Handle) Scaffold->Chloro Pd-Catalysis (Suzuki, Buchwald) Methanol N1-Hydroxymethyl (Labile Linker/Prodrug) Scaffold->Methanol Esterification/ Deformylation Amine 3-Amino-4-chloropyrazole (Kinase Inhibitor Core) Nitro->Amine Biaryl 4-Aryl-3-nitropyrazole (Scaffold Extension) Chloro->Biaryl Prodrug N-Acyloxymethyl Prodrug (Solubility) Methanol->Prodrug

Caption: Orthogonal reactivity map of Scaffold A. Each site requires specific conditions to avoid side reactions at the other two sites.

Part 2: Synthesis of the Core Scaffold

While often commercially available, in-house synthesis ensures freshness, as the


-hydroxymethyl group can revert to the free NH (deformylation) upon prolonged storage.
Protocol 1: Hydroxymethylation of 4-Chloro-3-nitropyrazole

Objective: Install the


-hydroxymethyl group.
Mechanism:  Nucleophilic attack of the pyrazole nitrogen (N1) onto the carbonyl carbon of formaldehyde.

Materials:

  • 4-Chloro-3-nitro-1H-pyrazole (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.5 eq)

  • Water (Solvent)[1]

  • Catalytic HCl (Optional, usually not needed for electron-deficient pyrazoles)

Procedure:

  • Suspend 4-chloro-3-nitro-1H-pyrazole (10 g, 67.8 mmol) in water (50 mL) in a round-bottom flask.

  • Add Formaldehyde solution (37%, 8.2 mL, ~100 mmol) in one portion.

  • Heat the mixture to 60°C for 4 hours. The suspension should become a clear solution as the reaction proceeds.

  • Cool to room temperature, then chill to 0–5°C in an ice bath. The product often precipitates as white crystals.

  • Filtration: Collect the solid by vacuum filtration.

  • Wash with cold water (2 x 10 mL) to remove excess formaldehyde.

  • Dry in a vacuum desiccator over

    
     at room temperature. Do not heat  above 50°C during drying, as this reverses the reaction (deformylation).
    

Yield: Typically 85–95%. Expert Insight: If the product does not precipitate, extraction with Ethyl Acetate (EtOAc) is possible, but avoid acidic washes which accelerate deformylation.

Part 3: Functionalization Strategy A - Nitro Reduction

The Challenge: Reducing the nitro group (


) to an amine (

) without removing the chlorine atom (hydrodehalogenation). Standard

often strips the chlorine.
Protocol 2: Chemoselective Iron-Mediated Reduction

Objective: Obtain (3-amino-4-chloro-1H-pyrazol-1-yl)methanol.

Materials:

  • Scaffold A (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (3:1 ratio)

Procedure:

  • Dissolve Scaffold A (1.0 g) in Ethanol (15 mL) and Water (5 mL).

  • Add

    
     and Iron powder.
    
  • Heat to reflux (approx. 75°C) with vigorous stirring.

  • Monitor by TLC or LCMS. Reaction is typically complete in 1–2 hours.

    • Note: The

      
      -hydroxymethyl group is generally stable under these neutral/mildly acidic conditions.
      
  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).

Data Summary:

MethodReagentResultNotes
Recommended Fe / NH4Cl 3-NH2, 4-Cl High chemoselectivity. Preserves C-Cl.
Alternative

3-NH2, 4-ClGood, but tin byproducts are hard to remove.
Avoid

3-NH2, 4-H Causes dechlorination (hydrodehalogenation).

Part 4: Functionalization Strategy B - C4 Cross-Coupling

The Challenge: 4-Chloropyrazoles are electronically deactivated and sterically hindered. The nitro group further deactivates the ring towards the oxidative addition step of the catalytic cycle. Furthermore, basic Suzuki conditions can cleave the


-hydroxymethyl group.

Strategy: Use "Buchwald-type" dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which are electron-rich and bulky, facilitating oxidative addition into the challenging C-Cl bond.

Protocol 3: Suzuki-Miyaura Coupling

Objective: Synthesize 4-Aryl derivatives.

Materials:

  • Scaffold A (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
  • Base:

    
     (3.0 eq) - Anhydrous phosphate is gentler on the hydroxymethyl group than carbonates.
    
  • Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

  • Degas solvents (Dioxane/Water) with Nitrogen or Argon for 15 minutes.

  • Charge a reaction vial with Scaffold A, Boronic Acid,

    
    , XPhos, and 
    
    
    
    .
  • Add degassed solvent.

  • Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Expert Note: If the

    
    -hydroxymethyl group is lost during the reaction (observed as the N-H pyrazole product), re-subject the crude material to the formaldehyde protocol (Protocol 1) to restore it after the coupling.
    

Part 5: Functionalization Strategy C - The "Linker"

The


-hydroxymethyl group is a versatile handle for creating prodrugs . By esterifying the alcohol, you create a linkage that hydrolyzes in vivo to release the active N-H pyrazole drug.
Protocol 4: Esterification (Prodrug Synthesis)

Objective: Synthesize (4-chloro-3-nitro-1H-pyrazol-1-yl)methyl acetate.

Procedure:

  • Dissolve Scaffold A (1.0 eq) in DCM (dry).

  • Add Pyridine (1.2 eq) and DMAP (0.1 eq).

  • Cool to 0°C.

  • Add Acetyl Chloride or Acetic Anhydride (1.1 eq) dropwise.

  • Stir at RT for 2 hours.

  • Workup: Wash with dilute HCl (to remove pyridine), then

    
    .
    
  • Result: This ester is significantly more stable than the free alcohol and improves lipophilicity for cell permeability.

Part 6: Safety & Stability (Critical)

Energetic Potential

Nitro-substituted pyrazoles possess high energy density. While the 4-chloro derivative is less sensitive than the di-nitro analogs, it should still be treated as a potential energetic material .

  • Do not heat dry solids above 100°C.

  • Do not grind in a mortar and pestle without prior DSC (Differential Scanning Calorimetry) testing.

Chemical Stability

The


-hydroxymethyl group is in equilibrium with the free amine and formaldehyde.
  • Storage: Store at -20°C to prevent slow deformylation.

  • pH Sensitivity: Stable in neutral/mildly acidic media. Unstable in strong base (reverses to NH).

References

  • Synthesis of 4-Substituted Pyrazoles via Suzuki Coupling

    • Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 2014.

  • Reactivity of N-Hydroxymethyl Pyrazoles: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier. (General reactivity principles of hemiaminals).
  • Selective Nitro Reduction

    • Orlandi, M., et al. "Metal-free reduction of aromatic and aliphatic nitro groups to amines."[2] Organic Letters, 2015.[2][3]

  • Pharmaceutical Applications of Chloropyrazoles

    • "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry, 2020.

  • General Reactivity of 4-Chloropyrazoles

    • Lyalin, B. V., et al. "Electrosynthesis of 4-Chloro Derivatives of Pyrazole."[4] Russian Journal of Electrochemistry, 2008.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Hydroxymethylation of Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-hydroxymethylation of nitro-pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for achieving high-yield, reproducible results.

Core Principles: Understanding the Reaction

The N-hydroxymethylation of a nitro-pyrazole is fundamentally an addition reaction where the acidic proton of the pyrazole's N-H group is replaced by a hydroxymethyl (-CH₂OH) group. This is typically achieved by reacting the nitro-pyrazole with formaldehyde. The reaction is often reversible and proceeds through the nucleophilic attack of a pyrazole nitrogen atom on the electrophilic carbonyl carbon of formaldehyde.

The presence of a nitro group significantly influences the reaction in two opposing ways:

  • Activation: As a potent electron-withdrawing group, the nitro moiety increases the acidity of the pyrazole N-H proton, making the pyrazole more reactive toward deprotonation and subsequent nucleophilic attack.

  • Deactivation: The electron-withdrawing nature also reduces the overall nucleophilicity of the pyrazole nitrogen atoms, which can slow the rate of attack on the formaldehyde electrophile.

Successfully navigating this electronic dichotomy is key to optimizing the reaction yield.

Reaction Mechanism: A Reversible Addition

The general mechanism involves the direct addition of the pyrazole to formaldehyde. This process is often in equilibrium, meaning that reaction conditions must be carefully controlled to favor product formation.

Reaction_Mechanism cluster_product Product NP_H Nitro-Pyrazole (R-Pz-H) NP_CH2OH N-Hydroxymethyl Nitro-Pyrazole (R-Pz-CH₂OH) NP_H->NP_CH2OH k_f (Addition) CH2O Formaldehyde (CH₂O) NP_CH2OH->NP_H k_r (Elimination)

Caption: Equilibrium nature of N-hydroxymethylation.

Troubleshooting Guide: From Low Yields to Pure Products

This section addresses the most common issues encountered during the N-hydroxymethylation of nitro-pyrazoles in a practical, question-and-answer format.

Q1: My reaction yield is consistently low, with a significant amount of starting material recovered. What are the primary causes and solutions?

This is the most frequent challenge, often stemming from the reversible nature of the reaction and suboptimal conditions.

Potential Causes:

  • Unfavorable Equilibrium: The reaction may be reaching an equilibrium that favors the starting materials. The N-CH₂OH bond can be labile and prone to cleavage back to the starting pyrazole[1].

  • Insufficient Reagent: The concentration of formaldehyde may be too low to push the equilibrium toward the product.

  • Inappropriate Solvent: The chosen solvent may not adequately solubilize the reactants or may interfere with the reaction.

  • Incorrect Temperature: The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can promote the reverse reaction or cause decomposition.

Solutions & Scientific Rationale:

SolutionRationale
Use an Excess of Formaldehyde According to Le Châtelier's principle, increasing the concentration of a reactant (formaldehyde) will shift the equilibrium position to favor the formation of the N-hydroxymethylated product. An excess of a 37-40% aqueous formaldehyde solution is a common strategy[1][2].
Optimize Temperature Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate without significantly promoting the reverse reaction or decomposition. Monitor the reaction closely, as optimal temperatures are substrate-dependent.
Solvent Selection Alcohols like ethanol are often effective as they can co-solubilize the aqueous formaldehyde and the organic pyrazole substrate[2]. For water-sensitive applications, consider using paraformaldehyde in a non-aqueous solvent like THF or 1,4-dioxane.
Consider pH Control While the reaction can often proceed without a catalyst, the rate can be pH-dependent[2]. A weakly basic catalyst (e.g., K₂CO₃) can deprotonate the acidic pyrazole N-H, increasing its nucleophilicity. Conversely, mild acid can activate the formaldehyde carbonyl, but strong acids can cause product cleavage or polymerization[3]. Empirical testing of pH is recommended.
Q2: I'm observing a significant, less polar side product by TLC. Mass spectrometry suggests it's a bis(pyrazolyl)methane derivative. How can I prevent this?

This side product arises from a secondary reaction where a molecule of the starting nitro-pyrazole attacks the activated N-hydroxymethyl product.

Mechanism of Side Product Formation: The N-hydroxymethyl product can lose water (often under slightly acidic conditions) to form a reactive N-acyliminium ion intermediate. This highly electrophilic species is then rapidly attacked by a second molecule of the nucleophilic nitro-pyrazole, forming a stable methylene-bridged dimer.

Solutions:

  • Maintain a High Formaldehyde-to-Pyrazole Ratio: The most effective way to suppress this side reaction is to ensure that any activated intermediate is far more likely to encounter a molecule of formaldehyde than another molecule of pyrazole. Using a 3-5 fold or even greater excess of formaldehyde is recommended.

  • Control the Rate of Addition: If you are adding the pyrazole to the formaldehyde solution, do so slowly and with efficient stirring. This maintains a low instantaneous concentration of the pyrazole, minimizing the chance of dimerization.

  • Strict pH Management: Avoid strongly acidic conditions, which can accelerate the formation of the reactive iminium ion intermediate. If a catalyst is needed, opt for a mild base.

Q3: The reaction is very slow, even with heating. How can I improve the kinetics?

Slow reaction rates are typically due to the reduced nucleophilicity of the nitro-pyrazole ring.

Solutions:

  • Catalysis: As mentioned, a catalytic amount of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can deprotonate the pyrazole, creating the more nucleophilic pyrazolate anion, which will react more rapidly with formaldehyde.

  • Solvent Effects: Switching to a more polar aprotic solvent, such as DMF or DMSO, can sometimes accelerate reactions involving charged intermediates or transition states. However, be mindful that these solvents can complicate product isolation.

  • Source of Formaldehyde: If using paraformaldehyde, ensure it is fully depolymerized. This can be achieved by heating the paraformaldehyde suspension in the reaction solvent before adding the pyrazole. In some cases, a switch from paraformaldehyde to aqueous formalin can provide a higher concentration of monomeric formaldehyde and improve rates.

Q4: My product appears unstable and decomposes during workup or purification. What are the best practices for isolation?

The N-hydroxymethyl group can be labile, especially to heat and strong acids or bases.

Solutions:

  • Maintain Neutral pH: During aqueous workup (e.g., extraction), use a saturated sodium bicarbonate solution to neutralize any acid and then wash with brine. Ensure all solutions remain near pH 7.

  • Avoid Excessive Heat: Concentrate the product solution under reduced pressure at low temperatures (e.g., <40 °C).

  • Purification Method:

    • Recrystallization: This is the preferred method if the product is a solid. It is gentle and avoids the potential for decomposition on stationary phases.

    • Silica Gel Chromatography: If chromatography is necessary, use a neutral stationary phase (if possible) or deactivate standard silica gel by pre-treating the column with the eluent containing a small amount (0.5-1%) of a neutral amine like triethylamine. This neutralizes acidic sites on the silica that can catalyze product degradation. Run the column quickly.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve common issues in your N-hydroxymethylation reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm TLC/LC-MS Analysis: Major species present? start->check_sm sm_present Mainly Starting Material check_sm->sm_present side_product Significant Side Product(s) check_sm->side_product product_ok Mainly Product, Lost on Workup check_sm->product_ok sol_sm Action: 1. Increase excess of CH₂O. 2. Add mild base (e.g., K₂CO₃). 3. Increase temperature moderately (40-60°C). sm_present->sol_sm sol_side Action: 1. Check side product identity (MS). 2. If Dimer: Increase CH₂O excess significantly. 3. If Polymer: Check pH, avoid strong acid/base. side_product->sol_side sol_workup Action: 1. Use neutral workup (NaHCO₃/Brine). 2. Avoid high temperatures during solvent removal. 3. Deactivate silica gel with Et₃N for chromatography. product_ok->sol_workup

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

  • Q: What is the best source of formaldehyde?

    • A: For most applications, a 37-40% aqueous solution (formalin) is inexpensive and effective, especially when used in large excess[1]. For reactions sensitive to water, paraformaldehyde, the solid polymer of formaldehyde, is the reagent of choice. It must be heated in the reaction solvent to depolymerize into monomeric formaldehyde.

  • Q: How do I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. The N-hydroxymethyl product is typically more polar than the starting nitro-pyrazole due to the hydroxyl group. A good mobile phase might be a mixture of ethyl acetate and hexane. Staining with potassium permanganate can help visualize spots if they are not UV-active. NMR analysis of a small aliquot can also provide a definitive measure of conversion.

  • Q: My nitro-pyrazole is unsymmetrical. How can I control which nitrogen gets hydroxymethylated?

    • A: Regioselectivity is a significant challenge. The outcome is determined by a combination of steric and electronic factors. A nitro group at C3 will electronically disfavor reaction at the adjacent N2 position. Conversely, a bulky substituent at C5 will sterically hinder reaction at the adjacent N1 position. It is often difficult to achieve perfect selectivity, and a mixture of regioisomers may result, requiring careful chromatographic separation[4]. In some cases, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in pyrazole alkylations, an approach that could be explored here.

Optimized Experimental Protocol: N-Hydroxymethylation of 4-Nitro-1H-pyrazole

This protocol provides a robust starting point for the synthesis of 1-(hydroxymethyl)-4-nitro-1H-pyrazole, which can be adapted for other nitro-pyrazole substrates.

Materials:

  • 4-Nitro-1H-pyrazole

  • Formaldehyde (37 wt. % in H₂O)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 5-10 mL per gram of pyrazole) to dissolve or suspend the starting material. To this, add the aqueous formaldehyde solution (4.0 eq).

  • Reaction: Heat the mixture to 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexane) every hour. The starting material should be consumed, and a more polar product spot should appear. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous residue with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a temperature below 40 °C to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane).

Experimental_Workflow A 1. Combine Reactants (Nitro-pyrazole, CH₂O, EtOH) B 2. Heat and Stir (50-60°C) A->B C 3. Monitor by TLC B->C D 4. Aqueous Workup (EtOAc, NaHCO₃, Brine) C->D E 5. Dry and Concentrate D->E F 6. Purify Product (Recrystallization or Chromatography) E->F

Caption: Standard workflow for N-hydroxymethylation.

References

  • Barrio, P., & Fustero, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3524–3527. [Link]

  • Gornova, N. V., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]

  • Reddit user discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. This source reflects common queries regarding pyrazole alkylation regioselectivity, though it is not a peer-reviewed reference. [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 163. [Link]

  • Zhang, J., et al. (2023). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. RSC Advances. [Link]

  • Yang, E., & Thomson, R. J. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Sallman, A., & Pflegel, P. (1987). N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs I. Die Pharmazie. [Link]

  • Olar, R., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Molecules, 27(16), 5183. [Link]

  • Mani, N. S. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Al-Jammal, H., & Al-Zoubi, R. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. Polymers, 16(5), 659. [Link]

  • Jaseer, E. A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • ResearchGate. (2009). Synthesis and reactivity of Mannich bases. Part 10. N-Alkylation of pyrazoles with Mannich bases derived from ortho-hydroxyacetophenones. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Jencks, W. P. (1979). Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde. Journal of the American Chemical Society. [Link]

  • Dyachenko, V. D., & Dyachenko, I. V. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Chemistry Proceedings, 8(1), 68. [Link]

  • Wiley Online Library. (2022). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal. [Link]

  • Google Patents. (1988). Process for the preparation of n-hydroxypyrazoles.
  • Zhang, J., et al. (2023). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. RSC Advances. [Link]

  • Nature Portfolio. (2022). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Nature Communications. [Link]

  • ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Boal, A. K., et al. (2018). NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases. Chemical Science, 9(23), 5245–5253. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Company, R., et al. (2017). Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction. The Journal of Organic Chemistry, 82(12), 6437–6445. [Link]

  • Li, Y., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30141–30149. [Link]

  • Dvoretzky, I., & Richter, G. H. (1950). FORMALDEHYDE CONDENSATION IN THE PYRAZOLE SERIES. The Journal of Organic Chemistry, 15(6), 1285–1289. [Link]

  • Chiacchio, U., et al. (2014). Bioactive heterocycles containing endocyclic N-hydroxy groups. Mini-Reviews in Medicinal Chemistry. [Link]

  • Companyo, R., et al. (2022). Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives. Molecules, 27(20), 7010. [Link]

  • Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1105-1139. [Link]

  • ResearchGate. (1983). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. ResearchGate. [Link]

  • ResearchGate. (2014). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]

  • Sharma, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]

  • ResearchGate. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ResearchGate. [Link]

  • Der Pharma Chemica. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(3), 1081-1087. [Link]

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  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. [Link]

  • IUCr Journals. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). IUCrData. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Structural Elucidation in Drug Development

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document moves beyond a simple data report, offering a comparative guide grounded in spectroscopic principles to aid researchers in the structural verification of this and similar substituted pyrazole derivatives. We will explore the causal factors behind the observed chemical shifts and coupling patterns, present self-validating experimental protocols, and compare the spectrum to its parent structures to provide a comprehensive interpretive framework.

The Analytical Challenge: Interpreting a Highly Substituted Pyrazole

The structural confirmation of complex heterocyclic molecules is a cornerstone of drug discovery and development. (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol presents a unique challenge for ¹H NMR analysis due to the powerful electronic effects of its substituents. The pyrazole ring is substituted with two potent electron-withdrawing groups—a chlorine atom at position 4 and a nitro group at position 3. These groups significantly influence the electron density of the aromatic ring, which in turn dictates the chemical shifts of the ring protons. Furthermore, the N-hydroxymethyl (-CH₂OH) substituent introduces additional signals and coupling possibilities that require careful assignment.

This guide will deconstruct the spectrum by analyzing three key proton environments: the lone pyrazole ring proton (H-5), the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Predicted ¹H NMR Spectrum and Structural Assignment

While a publicly available spectrum for this exact molecule is not readily found, we can confidently predict its features based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3] The analysis is performed assuming the spectrum is acquired in a solvent like DMSO-d₆, which is crucial for observing the coupling of the hydroxyl proton.[4]

Below is the labeled structure of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol, which will be referenced throughout this guide.

Caption: Molecular structure with proton designations.

Data Summary: Predicted ¹H NMR Parameters
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Chemical Shift
H-5 8.5 - 9.0Singlet (s)1HN/AStrongly deshielded by adjacent ring nitrogen and the cumulative electron-withdrawing effects of the -Cl and -NO₂ groups.
-CH₂- (Hₐ) 5.8 - 6.2Doublet (d)2H~6-7 Hz (³J Hₐ-Hₑ)Deshielded by direct attachment to a ring nitrogen (N1) and an adjacent oxygen atom. Coupled to the -OH proton.
-OH (Hₑ) 5.0 - 5.5Triplet (t)1H~6-7 Hz (³J Hₑ-Hₐ)Position is highly variable and depends on solvent, concentration, and temperature.[4][5] Coupled to the two -CH₂- protons.

Comparative Analysis: The Impact of Substituents

To fully appreciate the spectral features, a comparison with simpler, related molecules is invaluable.

  • Versus Unsubstituted Pyrazole: In pyrazole, the H-3 and H-5 protons resonate around 7.6 ppm.[1] The predicted chemical shift of H-5 in our target molecule (>8.5 ppm) represents a significant downfield shift of nearly 1.0 ppm. This dramatic deshielding is a direct consequence of the powerful inductive and resonance electron-withdrawing capabilities of the chloro and nitro substituents, which decrease the electron density around the remaining ring proton.

  • Versus (4-chloro-3-nitro-1H-pyrazol): The parent heterocycle, lacking the N-hydroxymethyl group, would show a signal for its pyrazole proton (H-5) and a broad signal for the N-H proton.[6][7] The chemical shift of the H-5 proton in this parent compound would be very similar to that in our target molecule, providing a strong comparative anchor for that signal. The key difference is the replacement of the exchangeable N-H signal with the characteristic signals of the -CH₂OH group.

  • Versus N-Hydroxymethyl Compounds: The chemical shifts for protons on a carbon situated between an oxygen and a nitrogen atom (O-CH₂-N) typically fall in the 4.5-6.5 ppm range.[8][9] Our predicted range of 5.8-6.2 ppm for the methylene group fits well within this established precedent, confirming the assignment.

Self-Validating Experimental Protocols

To ensure the trustworthiness and accuracy of the spectral assignment, the following protocols are recommended. The workflow is designed to be self-validating by incorporating a definitive test for the hydroxyl proton.

Caption: Recommended workflow for unambiguous spectral assignment.

Protocol 1: Standard ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical as its hydrogen-bond accepting nature slows the rate of proton exchange, making the J-coupling between the -OH and -CH₂- protons observable.[4]

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Initial Analysis: Process the spectrum and identify the three key signals. The integration should correspond to a 1:2:1 ratio for the H-5, -CH₂-, and -OH protons, respectively. The multiplicity should appear as a singlet, a doublet, and a triplet.

Protocol 2: D₂O Exchange for Hydroxyl Proton Confirmation
  • Objective: To definitively identify the hydroxyl (-OH) proton signal and confirm its coupling to the methylene (-CH₂-) protons.[5][10]

  • Methodology: After acquiring the initial spectrum, remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample. Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquisition: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Validation: In the new spectrum, the labile hydroxyl proton (Hₑ) will have exchanged with deuterium from the D₂O. This will cause two distinct and validating changes:

    • The signal previously assigned to the -OH proton (the triplet) will disappear completely or be significantly attenuated.

    • The signal for the -CH₂- protons (the doublet) will collapse into a sharp singlet, as it is no longer coupled to the hydroxyl proton.

This D₂O exchange experiment is a classic and robust method that provides unequivocal evidence for the assignment of the -CH₂OH moiety, thereby validating the entire structural interpretation.

Advanced Verification: 2D NMR Techniques

For highly complex molecules or in cases of signal overlap, two-dimensional (2D) NMR experiments can provide further structural confirmation.

  • COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the -CH₂- and -OH signals, visually confirming that these two groups of protons are coupled to each other. This provides an additional layer of evidence to support the through-bond coupling observed in the 1D spectrum.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the H-5 proton signal to its corresponding carbon in the pyrazole ring and the -CH₂- proton signal to the methylene carbon, confirming their respective placements in the molecule.[10]

Conclusion

The ¹H NMR spectrum of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is characterized by three distinct signals: a significantly deshielded singlet for the pyrazole H-5 proton, a doublet for the N-methylene protons, and a triplet for the hydroxyl proton. The downfield position of the H-5 proton is a direct result of the potent electron-withdrawing effects of the chloro and nitro substituents. The assignment of the N-hydroxymethyl group can be unambiguously confirmed through a D₂O exchange experiment, which serves as a self-validating step in the analytical workflow. By employing these comparative and experimental strategies, researchers can confidently verify the structure of this and other similarly complex heterocyclic compounds, ensuring data integrity in the drug development pipeline.

References

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available from: [Link]

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-108. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • University of Manitoba. ¹H NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Selected hydroxymethyl region of the 1H NMR spectrum (a, blue) at 700.... Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Available from: [Link]

  • Michigan State University Chemistry. Proton NMR Table. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • PubChemLite. 4-chloro-3-nitro-1h-pyrazole (C3H2ClN3O2). Available from: [Link]

  • National Institutes of Health (NIH). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Available from: [Link]

  • Matrix Fine Chemicals. (3-CHLORO-4-NITRO-1H-PYRAZOL-5-YL)METHANOL. Available from: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).... Available from: [Link]

Sources

Thermal stability analysis (DSC/TGA) of 4-chloro-3-nitro-1H-pyrazol-1-yl methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal stability profiling of 4-chloro-3-nitro-1H-pyrazol-1-yl methanol (CAS 957023-24-4), a functionalized nitro-pyrazole intermediate. This document serves as a technical directive for researchers evaluating this compound for use in High-Energy Density Materials (HEDM) or pharmaceutical scaffolds.

Executive Summary & Compound Significance

4-chloro-3-nitro-1H-pyrazol-1-yl methanol (hereafter CNP-MeOH ) represents a critical class of N-functionalized azoles. Structurally, it consists of a pyrazole ring substituted with a nitro group (C3) and a chlorine atom (C4), with an N-hydroxymethyl tail.

  • Significance: The N-hydroxymethyl group is a versatile "soft handle." In energetic materials, it is a precursor to nitrate esters (enhancing oxygen balance). In drug development, it serves as a prodrug moiety or a linker for conjugation.

  • Thermal Criticality: Unlike its parent compound (4-chloro-3-nitropyrazole), CNP-MeOH possesses a hemiaminal-like linkage susceptible to retro-aldol decomposition (loss of formaldehyde) prior to the main energetic decomposition. Accurate thermal profiling is mandatory to distinguish between functional group loss and backbone degradation.

Comparative Analysis: CNP-MeOH vs. Alternatives

The following table contrasts CNP-MeOH with its direct structural analogs to highlight the specific stability trade-offs introduced by the methanol group.

FeatureCNP-MeOH (Target) 4-Chloro-3-nitropyrazole (Parent) 1-Methyl-4-chloro-3-nitropyrazole (Alkylated)
Structure N-CH₂OHN-HN-CH₃
Primary Utility Intermediate for esters/linkersStarting ScaffoldStable Isostere
Thermal Onset ~120–150°C (De-formaldehyde)>200°C (Ring decomposition)>220°C (Ring decomposition)
Mass Loss (TGA) Step 1: ~17% (CH₂O loss)Step 2: DecompositionSingle stage decompositionSingle stage decomposition
Crystallinity Moderate (H-bonding network)High (Strong H-bond donor)Low/Moderate
Handling Risk Moderate (Formaldehyde release)Low (Acidic proton)Low (Inert)

Analyst Note: If your application requires processing temperatures above 130°C, the Alkylated alternative is recommended due to the lability of the N-hydroxymethyl group in CNP-MeOH.

Experimental Methodology

To obtain reproducible data, the following self-validating protocols must be strictly adhered to.

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+.

  • Crucible: Alumina (

    
    ) 70 
    
    
    
    L, open pan (to allow formaldehyde escape).
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Balance protection: 20 mL/min).
    
  • Ramp Rate: 5°C/min (High resolution required to separate desolvation from decomposition).

  • Temperature Range: 30°C to 400°C.

Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Crucible:

    • Standard: Tzero Aluminum Pan (Pinhole lid) – allows gas escape, prevents pan deformation.

    • Energetic Safety: Gold-plated high-pressure capsules (if explosive decomposition is suspected).

  • Ramp Rate: 5°C/min.

  • Sample Mass: 1.5 – 3.0 mg (Strictly controlled to prevent sensor saturation during exotherms).

Self-Validating Logic (The "Check" Step)
  • TGA-DSC Correlation: The first mass loss step in TGA (approx. 16-17% theoretical for CH₂O) must correlate with a broad endotherm in DSC (bond breaking/evaporation). If the first event is an exotherm, the sample is likely contaminated or undergoing premature ring opening.

Anticipated Thermal Profile & Interpretation

Based on the structural chemistry of N-hydroxymethyl nitroazoles [1, 2], the thermal profile of CNP-MeOH follows a distinct three-stage pathway.

Stage 1: Melting (Endothermic)
  • Signal: Sharp endothermic peak.

  • Expected Range: 80°C – 110°C (Typical for functionalized nitropyrazoles).[1]

  • Action: Determine purity via Van't Hoff analysis of the melting peak.

Stage 2: Retro-Aldol Dissociation (Endothermic/Mass Loss)
  • Mechanism:

    
    
    
  • Signal: TGA mass loss of ~17%. DSC shows broad endotherm immediately following or overlapping with melting.

  • Criticality: This defines the upper processing limit of the material.

Stage 3: Ring Decomposition (Exothermic)
  • Mechanism: Nitro group homolysis (

    
     cleavage) followed by ring fragmentation.
    
  • Signal: Sharp, high-energy exotherm.

  • Expected Onset: >210°C.[1]

  • Safety Warning: This event can be violent. Ensure sample size is <3 mg.

Visualization: Decomposition Pathway & Workflow

The following diagram illustrates the thermal degradation logic and the experimental decision tree.

ThermalAnalysis cluster_Validation Data Validation Logic Sample CNP-MeOH Sample (Solid) Heating Heating (5°C/min) Sample->Heating Melting Event 1: Melting (Endotherm ~90-110°C) Heating->Melting T < 120°C RetroAldol Event 2: Retro-Aldol (Loss of CH2O) Melting->RetroAldol T > 130°C Parent Intermediate: 4-Cl-3-Nitropyrazole RetroAldol->Parent - CH2O (Gas) Check1 TGA Mass Loss = 17%? RetroAldol->Check1 Check2 DSC Endotherm aligns with Mass Loss? RetroAldol->Check2 Decomp Event 3: Ring Explosion (Exotherm >210°C) Parent->Decomp T > 210°C Gases Gases: NOx, CO2, HCl, N2 Decomp->Gases

Caption: Thermal decomposition pathway of CNP-MeOH, highlighting the critical retro-aldol step prior to energetic ring decomposition.

Safety & Handling Protocols

Working with nitro-pyrazoles requires strict adherence to energetic material safety standards.

  • Shock Sensitivity: While chlorination typically desensitizes the ring compared to pure nitropyrazoles, the compound should be treated as a potential secondary explosive. Use ESD (Electrostatic Discharge) grounding.

  • Formaldehyde Generation: Upon heating, the compound releases formaldehyde gas (carcinogen). All thermal experiments must be conducted under a fume hood or with exhaust-vented TGA/DSC furnaces.

  • Incompatibility: Avoid contact with strong bases (promotes rapid de-formaldehyde reaction) or reducing agents.

References

  • Zhang, J., et al. (2014). Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials. Chemistry – An Asian Journal. Link

  • Tang, Y., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI, Molecules. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-3-nitropyridine (Analogous Hazard Data). Link

  • BenchChem. (2024). Structure and Properties of 4-Chloro-3-nitro-1H-pyrazole derivatives. Link

Sources

Mass spectrometry fragmentation pattern of C4H4ClN3O3

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Guide: Chloronitropyrazole Methanol Derivatives (C₄H₄ClN₃O₃)

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns for compounds with the molecular formula C₄H₄ClN₃O₃ (MW 177.55 Da). The primary focus is on (3-Chloro-4-nitro-1H-pyrazol-5-yl)methanol and its regioisomer (4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol , which are critical intermediates in the synthesis of pharmaceutical and agrochemical agents.

Differentiation of these isomers is a common challenge in impurity profiling. This guide compares the performance of Electrospray Ionization (ESI) modes and outlines specific fragmentation pathways to distinguish between N-substituted and C-substituted pyrazole isomers.

Technical Specifications & Performance Comparison

Compound Identity:

  • Formula: C₄H₄ClN₃O₃[1][2][3]

  • Exact Mass: 176.9941 (for ³⁵Cl)

  • Monoisotopic Mass: 177.0 (rounded)

  • Key Isomers:

    • Isomer A: (3-Chloro-4-nitro-1H-pyrazol-5-yl)methanol (C-substituted alkyl)

    • Isomer B: (4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol (N-substituted alkyl)

Performance Comparison: Ionization Modes & Alternatives The following table compares the detection performance of C₄H₄ClN₃O₃ against its non-chlorinated analogs and isomeric forms.

FeatureC₄H₄ClN₃O₃ (Target) Des-chloro Analog (C₄H₅N₃O₃) Isomer Differentiation (N- vs C-alkyl)
Isotopic Signature Distinct 3:1 (M : M+2) due to ³⁵Cl/³⁷Cl. Diagnostic for identification.[4][5]Single M+ peak. Harder to filter from background noise.Identical isotopic pattern. Requires MS/MS for distinction.
Preferred Ionization ESI(-) : High sensitivity due to acidic NH (if present) and electron-withdrawing NO₂/Cl.ESI(+): Often requires protonation as acidity is lower without Cl.N-alkyl isomers often lack acidic NH, favoring ESI(+) . C-alkyl isomers favor ESI(-) .
Key Neutral Loss NO₂ (46 Da) , CH₂O (30 Da), OH (17 Da).NO₂ (46 Da), H₂O (18 Da).N-alkyl often loses CH₂O readily. C-alkyl may show "ortho effect" water loss.
Detection Limit < 1 ng/mL (ESI-).~5-10 ng/mL (ESI+).Comparable, but N-alkyls may have lower response in ESI(-).

Fragmentation Mechanisms

The fragmentation of C₄H₄ClN₃O₃ is driven by the interplay between the electron-withdrawing nitro group, the halogen, and the hydroxymethyl side chain.

Primary Fragmentation Pathways (ESI+)
  • Loss of Nitro Group (-NO₂): The most abundant fragment arises from the cleavage of the C-N bond, expelling the NO₂ radical (46 Da).

    • Transition: m/z 178 → 132 (³⁵Cl)

  • Loss of Formaldehyde (-CH₂O): Characteristic of the hydroxymethyl group (-CH₂OH), typically via a 4-membered transition state.

    • Transition: m/z 178 → 148 (³⁵Cl)

  • Combined Loss (-NO₂ & -CH₂O): Sequential loss leading to the core chloropyrazole ring.

    • Transition: m/z 132 → 102 (³⁵Cl)

  • Ring Cleavage (RDA-like): High-energy collisions may break the pyrazole ring, often expelling HCN or N₂.

Differentiation of Isomers
  • (4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol (N-substituted): The -CH₂OH group is attached to Nitrogen. Fragmentation often involves immediate loss of CH₂O (30 Da) to reform the stable pyrazole NH.

  • (3-Chloro-4-nitro-1H-pyrazol-5-yl)methanol (C-substituted): The -CH₂OH is on Carbon. If adjacent to the Nitro group (ortho-position), an "Ortho Effect" may occur, leading to the elimination of H₂O (18 Da) or OH (17 Da) via hydrogen transfer to the nitro oxygen.

Visualization: Fragmentation Pathway

The following diagram illustrates the fragmentation logic for the protonated precursor [M+H]⁺ of the generic chloronitropyrazole methanol structure.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 178 (35Cl) / 180 (37Cl) (C4H5ClN3O3)+ Frag_NO2 [M - NO2]+ m/z 132 (C4H5ClN2O)+ Precursor->Frag_NO2 - NO2 (46 Da) Primary Path Frag_CH2O [M - CH2O]+ m/z 148 (C3H3ClN3O2)+ Precursor->Frag_CH2O - CH2O (30 Da) (Hydroxymethyl) Frag_OH [M - OH]+ m/z 161 (Ortho Effect) Precursor->Frag_OH - OH (17 Da) (If C-substituted) Frag_Core Core Chloropyrazole m/z 102 (C3H3ClN2)+ Frag_NO2->Frag_Core - CH2O Frag_CH2O->Frag_Core - NO2

Caption: Predicted MS/MS fragmentation pathways for protonated C₄H₄ClN₃O₃ showing primary neutral losses.

Experimental Protocol: LC-MS/MS Optimization

To achieve reproducible data for C₄H₄ClN₃O₃ analysis, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation for ESI(+). For ESI(-), use 5 mM Ammonium Acetate without acid.

Phase 2: Direct Infusion (Tuning)
  • Flow Rate: 10 µL/min via syringe pump.

  • Scan Mode: MS1 Full Scan (m/z 100–300).

  • Validation Check: Confirm the presence of the chlorine isotope pattern (m/z 178 and 180 in ~3:1 ratio). If the ratio is 1:1, the peak is likely an interference or a bromo-analog (unlikely for this mass).

Phase 3: Collision Energy (CE) Ramp
  • Precursor Selection: Select m/z 178.0 (³⁵Cl isotope).

  • CE Stepping: Acquire spectra at CE 10, 20, and 40 eV.

    • Low CE (10 eV): Preserves [M-H₂O]⁺ or [M-OH]⁺.

    • Med CE (20 eV): Maximizes [M-NO₂]⁺ (m/z 132).

    • High CE (40 eV): Generates ring fragments (m/z ~60-80).

Phase 4: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Isomers A and B will likely have different retention times due to the polarity difference of N-alkyl vs C-alkyl substitution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394622, (4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol. Retrieved from [Link]

  • Matrix Fine Chemicals. (3-Chloro-4-nitro-1H-pyrazol-5-yl)methanol Product Data. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of nitro-compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

A Comparative Guide to Elemental Analysis Standards for (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of a novel chemical entity is the bedrock of all subsequent investigation. The compound (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol, a substituted pyrazole, presents a unique set of analytical challenges due to its combination of a heterocyclic core, a nitro functional group, and a halogen substituent. Ensuring the empirical formula aligns with the theoretical composition is a non-negotiable step for verifying chemical identity and purity.

This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol. We will move beyond simple procedural lists to explore the causality behind methodological choices, establish a self-validating experimental workflow, and ground our recommendations in authoritative standards.

Theoretical Elemental Composition: The Analytical Benchmark

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. This theoretical data serves as the ultimate benchmark against which all experimental results are measured.

  • Molecular Formula : C₄H₄ClN₃O₃[1]

  • Molecular Weight : 177.54 g/mol [1]

Based on this, the theoretical mass percentages of each element are calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011448.04427.06%
Hydrogen (H)1.00844.0322.27%
Chlorine (Cl)35.453135.45319.97%
Nitrogen (N)14.007342.02123.67%
Oxygen (O)15.999347.99727.03%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method, not concurrently with CHN analysis.

Comparative Analysis of Methodologies

The presence of nitrogen in a heterocyclic ring and a halogen requires a careful selection of analytical techniques. Not all standard methods are suitable for this combination of elements.

MethodologyElements DeterminedPrincipleKey AdvantagesConsiderations for (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol
Automated CHN Combustion Analysis C, H, NSample is combusted in an oxygen-rich environment (Dumas method); resulting gases (CO₂, H₂O, N₂) are separated and quantified via thermal conductivity detection.[2]Fast, high-throughput, small sample size, high precision.Crucial: The analyzer's combustion train must contain specific scrubbing reagents (e.g., silver tungstate, silver vanadate) to trap interfering halogen byproducts (HCl).[3] The high nitrogen content and heterocyclic nature require optimized, vigorous combustion conditions to ensure complete conversion to N₂ gas.[3][4]
Schöniger Flask Combustion Cl (also S, Br, I)The organic sample is wrapped in filter paper and combusted in a sealed, oxygen-filled flask. The combustion products are absorbed into a specific solution.[5]Simple, inexpensive equipment; a classic and reliable method for halogen determination.The resulting chloride ions in the absorption solution must be quantified in a secondary step, typically by titration.
Titration (Argentometric) Cl⁻ (post-combustion)After Schöniger flask combustion, the absorbed chloride ions are titrated with a standardized silver nitrate (AgNO₃) solution, often using an adsorption indicator to detect the endpoint.[5]Accurate and well-established quantitative technique.Requires manual operation and is lower throughput than instrumental methods. The endpoint detection requires skill.
Ion Chromatography (IC) Cl⁻ (post-combustion)Following sample decomposition (e.g., by oxygen flask combustion), the resulting aqueous solution is injected into an IC system. Ions are separated on a column and detected by conductivity.High sensitivity and specificity; can simultaneously detect multiple halide ions if present.Requires sample digestion/combustion prior to analysis. Higher initial instrument cost.
Inductively Coupled Plasma (ICP-OES/MS) Cl, Trace MetalsThe sample is digested and introduced into a high-temperature plasma, which atomizes and ionizes the elements. The emitted light (OES) or mass-to-charge ratio (MS) is measured.[6][7]Excellent for trace elemental impurities as mandated by USP <232>/<233> and ICH Q3D guidelines.[6][8] High sensitivity.Primarily for trace analysis, not typically the first choice for bulk elemental composition. Requires complete sample digestion.
Recommended Analytical Workflow & Protocols

A multi-faceted approach is required for the complete and accurate elemental characterization of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol. We recommend a primary analysis for C, H, and N using a modern combustion analyzer, supplemented by a dedicated method for chlorine.

G cluster_0 Part 1: CHN Analysis cluster_1 Part 2: Chlorine Analysis SamplePrep_CHN 1. Sample Weighing (1-3 mg in tin capsule) Calibration_CHN 2. Instrument Calibration (e.g., Acetanilide CRM) SamplePrep_CHN->Calibration_CHN Analysis_CHN 3. Combustion Analysis (Optimized for Halogens/Heterocycles) Calibration_CHN->Analysis_CHN Data_CHN 4. C, H, N % Results Analysis_CHN->Data_CHN Validation Final Data Validation (Compare Experimental vs. Theoretical Acceptance: ±0.4%) Data_CHN->Validation SamplePrep_Cl 1. Sample Weighing (3-5 mg in filter paper) Combustion_Cl 2. Schöniger Flask Combustion (O₂ atmosphere, NaOH absorber) SamplePrep_Cl->Combustion_Cl Titration_Cl 3. Argentometric Titration (vs. standardized AgNO₃) Combustion_Cl->Titration_Cl Data_Cl 4. Cl % Result Titration_Cl->Data_Cl Data_Cl->Validation

Caption: Recommended workflow for elemental analysis.

This protocol is designed for a modern CHN elemental analyzer and incorporates best practices for halogen-containing heterocyclic compounds.

  • Instrument Preparation & System Suitability :

    • Ensure the combustion tube is packed with appropriate reagents, including a high-efficiency scrubbing layer for halogens (e.g., silver tungstate on magnesium oxide) as specified by the instrument manufacturer.[3]

    • Perform leak checks and condition the system according to the manufacturer's protocol.

    • Analyze a certified reference material (CRM) such as Acetanilide or Sulfanilamide until results are within the certified acceptance range (typically ±0.3% absolute). This confirms the instrument is performing correctly.

  • Sample Preparation :

    • Accurately weigh 1-3 mg of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol into a clean tin capsule.

    • Fold the capsule securely to ensure no sample is lost and that it will drop cleanly into the combustion chamber.

    • Prepare samples in triplicate for statistical validity.

  • Analysis :

    • Run the analysis using the instrument's pre-optimized conditions for "difficult-to-combust" or halogen-containing substances. This typically involves a higher combustion temperature (≥950 °C) and a longer oxygen introduction phase.[4]

    • The instrument will automatically combust the sample, separate the resulting CO₂, H₂O, and N₂ gases, and calculate the mass percentages.

This method provides a robust, independent verification of the chlorine content.

  • Preparation :

    • Accurately weigh 3-5 mg of the sample onto a piece of ashless filter paper with a fuse strip.

    • Fold the paper around the sample and place it in a platinum sample holder.

    • Add 10 mL of 0.5 M Sodium Hydroxide (NaOH) solution to a 500 mL thick-walled Erlenmeyer flask (the Schöniger flask) to act as the absorption solution.

  • Combustion :

    • Purge the flask thoroughly with pure oxygen for at least one minute.

    • Light the filter paper fuse and immediately insert the sample holder into the flask, sealing it tightly. The flask is held inverted during combustion to prevent the escape of gases. (CAUTION: This step must be performed behind a safety shield).

    • Once combustion is complete (the flask is clear of soot), shake the flask vigorously for 5-10 minutes to ensure all HCl gas is absorbed into the NaOH solution, forming NaCl.

  • Titration :

    • Open the flask and rinse the sample holder with deionized water, collecting the rinsings in the flask.

    • Acidify the solution with dilute nitric acid.

    • Add 5-10 drops of an adsorption indicator (e.g., 2',7'-dichlorofluorescein).[5]

    • Titrate the solution with standardized 0.01 N silver nitrate (AgNO₃) solution. The endpoint is marked by a color change of the silver chloride precipitate (e.g., to pink).[5]

    • Calculate the percentage of chlorine based on the volume of AgNO₃ titrant used.

Trustworthiness: Method Validation and Acceptance Criteria

For use in a regulated environment, such as drug development, the analytical workflow must be validated to prove it is fit for purpose.

  • Specificity : The methods must be able to accurately quantify the elements in the presence of any potential impurities. For CHN analysis, this is ensured by gas chromatographic separation. For chlorine titration, specificity is very high for halides.

  • Accuracy & Precision : These are assessed by repeatedly analyzing a certified reference material containing known amounts of C, H, N, and Cl. The results should be close to the certified values (accuracy) and show low variability (precision).

  • Linearity : The detector response should be linear across a range of sample weights.

  • Acceptance Criteria : For the publication of new compounds or for lot release testing, the elemental analysis results must be in close agreement with the theoretical values. A commonly accepted limit in academic and pharmaceutical literature is that the found values must be within ±0.4% of the calculated theoretical values.[9]

Hypothetical Data Comparison:

ElementTheoretical Value (%)Typical Experimental Result (%)Deviation (%)Pass/Fail (±0.4%)
Carbon (C)27.0627.21+0.15Pass
Hydrogen (H)2.272.35+0.08Pass
Nitrogen (N)23.6723.55-0.12Pass
Chlorine (Cl)19.9720.10+0.13Pass

This integrated and validated approach ensures that the elemental composition of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol can be determined with the high degree of confidence required for research and drug development applications.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC.
  • Determination of Chlorine in Organic Compounds. Industrial & Engineering Chemistry Analytical Edition.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PerkinElmer.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available from: [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available from: [Link]

  • Analysis of Organic Compounds by Flame Spectrometry. I. Determination of Chlorine in Organic Compounds by Band Spectra of Cuprous Chloride. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Mirante. Available from: [Link]

  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. RSC Publishing. Available from: [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Available from: [Link]

  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. OPUS. Available from: [Link]

  • ( C.H.N.) analysis data for some prepared compounds. ResearchGate. Available from: [Link]

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. Available from: [Link]

  • (3-CHLORO-4-NITRO-1H-PYRAZOL-5-YL)METHANOL. Matrix Fine Chemicals. Available from: [Link]

  • Element analysis. Available from: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. PMC, NIH. Available from: [Link]

  • 4-Chloro-5-methyl-3-nitro-1H-pyrazole-1-ethanamine. CAS Common Chemistry. Available from: [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. European Journal of Chemistry. Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. Available from: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available from: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Current Pharmaceutical & Clinical Research. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Available from: [Link]

  • Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. Available from: [Link]

  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. NIH. Available from: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available from: [Link]

  • Heterocycles in Medicinal Chemistry II. PMC, NIH. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Context: (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is a functionalized heterocyclic intermediate often utilized in the synthesis of high-energy density materials or bioactive pharmaceutical scaffolds (e.g., kinase inhibitors). Its structure combines three distinct hazard motifs: a nitro group (energetic/toxic potential), a halogenated ring (irritant/corrosive), and an N-hydroxymethyl tail (reactive/potential alkylating agent).

The Core Directive: Treat this compound not merely as a toxic solid, but as a potential sensitizer with thermal instability . Standard "lab coat and glasses" protocols are insufficient. The N-CH₂-OH moiety is a hemiaminal functionality that can hydrolyze to release formaldehyde or react as an electrophile under physiological conditions.

Hazard Classification (Derived from Structure-Activity Relationships)
Hazard ClassRisk LevelOperational Implication
Acute Toxicity High Toxic by inhalation and ingestion. Nitrogenous aromatics can induce methemoglobinemia.
Skin/Eye Corrosion Severe The chloro-nitro combination increases acidity and irritancy. Risk of irreversible eye damage.
Reactivity Medium Nitro groups confer thermal sensitivity. Avoid friction/shock during scale-up (>5g).
Sensitization Moderate The hydroxymethyl group implies potential skin sensitization (allergic dermatitis).

Personal Protective Equipment (PPE) Matrix

Rationale: The primary goal is to prevent dermal absorption (sensitization risk) and inhalation of dust (systemic toxicity).

Tier 1: Routine Handling (< 1 gram)
  • Respiratory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are inadequate due to dust migration risks.

  • Hands: Double-gloving technique.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Nitrile (Barrier).

  • Body: Flame-Resistant (FR) Lab Coat (Nomex/treated cotton) + Closed-toe leather/composite shoes.

Tier 2: Scale-Up & Synthesis (> 1 gram or Solution Handling)
  • Respiratory: If fume hood containment is breached or during spill cleanup, use a Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.

  • Hands:

    • Inner Layer: 4 mil Nitrile.

    • Outer Layer:Silver Shield/4H (Laminate) gloves or 8 mil Neoprene. Rationale: Chlorinated nitro compounds can permeate nitrile rapidly in solution.

  • Body: Tyvek® or chemically resistant apron over FR lab coat.

PPE Decision Logic

PPE_Decision Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Mother Liquor State->Liquid Dissolved Qty Quantity? Small < 1g Qty->Small Large > 1g Qty->Large Solid->Qty Rec2 Tier 2 PPE (Laminate Gloves + Apron) Liquid->Rec2 High Permeation Risk Rec1 Tier 1 PPE (Double Nitrile) Small->Rec1 Large->Rec2

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.[1] Note that solutions pose higher permeation risks.

Operational Workflow: Step-by-Step

Phase A: Pre-Operational Checks
  • Static Mitigation: Nitro-pyrazoles can be electrostatic. Use an ionizing fan or antistatic gun in the balance area.

  • Quench Check: Ensure a container of saturated aqueous sodium bicarbonate is available in the hood for emergency neutralization of acidic byproducts.

Phase B: Safe Handling Protocol
  • Donning Sequence:

    • Wash hands thoroughly.[1][2][3][4][5][6][7]

    • Inspect gloves for pinholes (air inflation test).

    • Don inner gloves -> Lab Coat -> Outer Gloves (tucked over lab coat cuffs).

  • Weighing/Transfer:

    • Do not use metal spatulas if the compound is dry and potentially shock-sensitive (use Teflon or wood).

    • Weigh inside the fume hood. If the balance is external, use a secondary containment vessel (tared vial) to transport the closed container.

  • Solubilization:

    • Add solvent slowly. The heat of solution may be exothermic.

    • Critical: Avoid strong bases (NaOH, KOH) during initial dissolution, as this may trigger rapid decomposition of the nitro group or hydrolysis of the hydroxymethyl group [1].

Phase C: Doffing & Decontamination
  • Wipe Down: Clean all tools with a solvent-dampened wipe (Acetone/Ethanol) inside the hood.

  • Outer Glove Removal: Use the "beak" method (pinch and pull) to remove outer gloves without touching the outside surface. Dispose of as hazardous waste.

  • Wash: Wash inner gloves with soap/water before removing them.

  • Final Wash: Wash hands with tepid water and soap for 2 minutes.

Operational Workflow Diagram

Workflow Prep 1. Prep: Static Control & Check Hood Flow Don 2. Donning: Inner Glove -> Coat -> Outer Glove Prep->Don Handle 3. Handling: Teflon Tools Only (No Metal) Keep Wet if Possible Don->Handle Clean 4. Decon: Solvent Wipe Tools Neutralize Surface Handle->Clean Doff 5. Doffing: Remove Outer Gloves Wash Inner Gloves -> Remove Clean->Doff

Figure 2: Linear operational workflow emphasizing the "No Metal" rule and specific doffing sequence.

Disposal & Emergency Response

Waste Management
  • Segregation: Do not mix with general organic waste if that waste contains oxidizers (e.g., peroxides) or strong reducers.

  • Labeling: Tag clearly as "Toxic," "Corrosive," and "Nitrogenous Organic."

  • Quenching (Small Spills): Absorb with vermiculite.[7] Treat the absorbent with dilute Sodium Carbonate (Na₂CO₃) to neutralize potential acidity before packing in a hazardous waste drum.

Emergency Procedures
  • Skin Contact: Immediate flush with water for 15 minutes.[6][8][9] Do not use ethanol to wash skin; it may increase dermal absorption of the nitro compound [2].

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek immediate ophthalmological monitoring.

  • Inhalation: Move to fresh air. If blue discoloration of lips occurs (cyanosis/methemoglobinemia), administer oxygen and seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Absorption.

  • PubChem.[10] Compound Summary: 4-Nitro-1H-pyrazole (Analogous Hazard Data).

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.